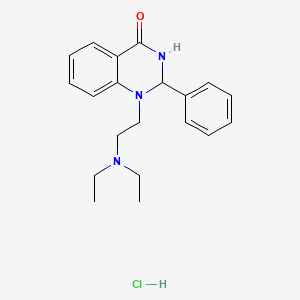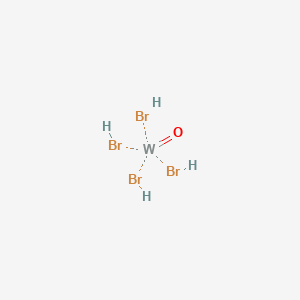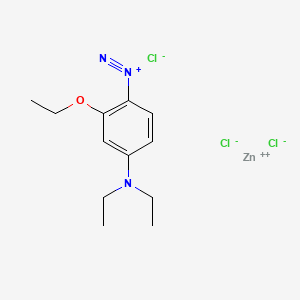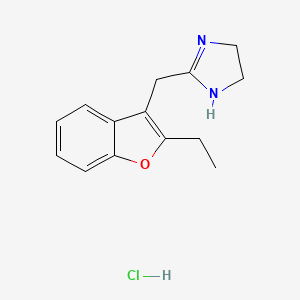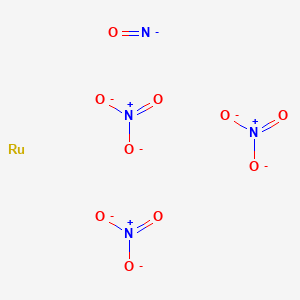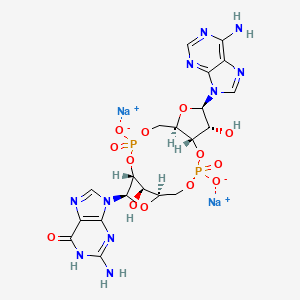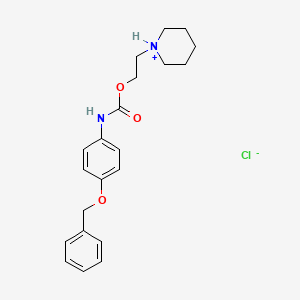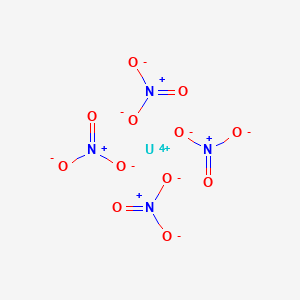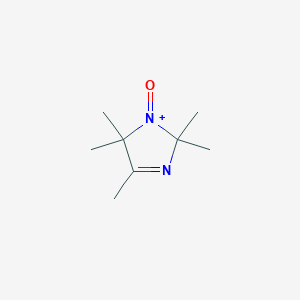
1H-Imidazol-1-yloxy, 2,2,4,5,5-Pentamethyl-2,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is a stable nitroxide radical with the molecular formula C8H15N2O2 and a molecular weight of 171.22 g/mol . This compound is known for its unique structural properties, which include a stable free radical form. It is widely used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl typically involves the oxidation of 2,2,4,5,5-pentamethyl-3-imidazoline. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
Industrial production of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: The nitroxide radical can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted nitroxides, hydroxylamines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is used in a wide range of scientific research applications, including:
Chemistry: As a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Used as a probe to investigate biological systems and oxidative stress.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl involves its ability to act as a free radical scavenger. The nitroxide radical can interact with other radicals, thereby neutralizing them and preventing oxidative damage. This property makes it valuable in studying oxidative stress and developing antioxidant therapies .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical widely used in research.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar applications.
3-Carbamoyl-PROXYL: A nitroxide radical with a carbamoyl group, used in biological studies.
Uniqueness
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is unique due to its high stability and specific structural properties, which make it particularly suitable for applications requiring stable free radicals. Its pentamethyl substitution pattern provides enhanced stability compared to other nitroxide radicals .
Properties
Molecular Formula |
C8H15N2O+ |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2,2,4,5,5-pentamethylimidazol-1-ium 1-oxide |
InChI |
InChI=1S/C8H15N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h1-5H3/q+1 |
InChI Key |
LIPQYWFFJPYUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC([N+](=O)C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


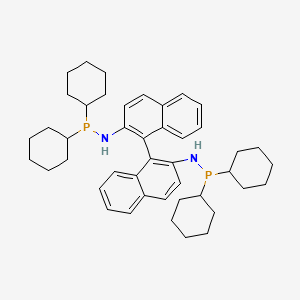


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
